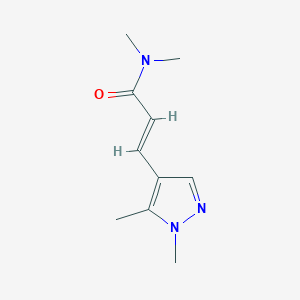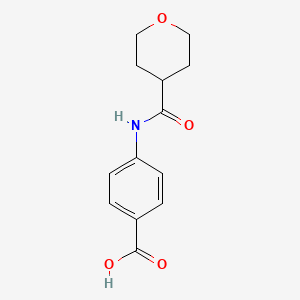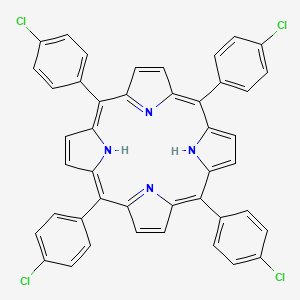![molecular formula C13H21NO4 B11815806 3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[222]octane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of Diels-Alder reactions, cycloaddition reactions, and other organic transformations. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by functionalization of the resulting bicyclic structure . The reaction conditions often include the use of catalysts such as samarium diiodide and specific temperature and pressure conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using metal hydrides or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with DABCO (1,4-diazabicyclo[2.2.2]octane) often used as a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include lead tetra-acetate for oxidation, metal hydrides for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include acetates, reduced derivatives, and substituted compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by mimicking the transition state of peptide hydrolysis, thereby blocking the active site of the enzyme . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a phenyl ring bioisostere and its structural similarity to benzene.
Bicyclo[3.2.1]octane: Found in many biologically active natural compounds and used in the synthesis of complex molecules.
Uniqueness
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a chiral scaffold and its diverse reactivity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-8(2)7-18-12(15)11-9-3-5-10(6-4-9)14(11)13(16)17/h8-11H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
WEOHTUMUEVHTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1C2CCC(N1C(=O)O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)

![tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid](/img/structure/B11815748.png)


![Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B11815757.png)
![2-Aminobenzo[d]thiazole-7-carbonitrile](/img/structure/B11815758.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B11815772.png)
![rac-2-[(3R,3aS,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B11815775.png)


